molecular formula C12H25Cl2N3O B6270853 1-{4-[(piperidin-4-yl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride CAS No. 2624139-60-0

1-{4-[(piperidin-4-yl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride

Cat. No. B6270853
CAS RN: 2624139-60-0
M. Wt: 298.3
InChI Key:
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Description

This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It is used as a reagent and building block in several synthetic applications . The compound is also used in the synthesis of compounds with anti-inflammatory, antitumor, and antibacterial activities .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-methylpiperazine with acetic acid and sodium triacetoxyborohydride . The reaction is carried out in dichloromethane at room temperature for 16 hours .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperazine ring substituted with a methyl group and a piperidinyl group . The InChI code for this compound is 1S/C11H23N3/c1-13-6-2-11(3-7-13)10-14-8-4-12-5-9-14/h11-12H,2-10H2,1H3 .


Chemical Reactions Analysis

The compound has been found to exhibit good antibacterial activity among piperazine chrome-2-one compounds with the protein (PDB ID 1XDQ) . It has also been observed that these compounds produced loss of cell viability of MCF-10A cells with IC 50 values of 46.9 and 52.3 µM for compounds 5a and 5e, respectively, which were comparable to Olaparib, where IC 50 was observed to be 57.3 µM .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 197.32 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Safety and Hazards

The compound is classified as dangerous with hazard statements H314-H302+H312, indicating that it causes severe skin burns and eye damage, and is harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{4-[(piperidin-4-yl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride' involves the reaction of piperazine with piperidine and subsequent reaction with ethanone to form the final product. The reaction is carried out in the presence of dihydrochloride to form the salt form of the compound.", "Starting Materials": ["Piperazine", "Piperidine", "Ethanone", "Dihydrochloride"], "Reaction": ["Step 1: Piperazine is reacted with piperidine in the presence of a suitable solvent to form 4-[(piperidin-4-yl)methyl]piperazine.", "Step 2: 4-[(piperidin-4-yl)methyl]piperazine is then reacted with ethanone in the presence of a suitable solvent and a catalyst to form 1-{4-[(piperidin-4-yl)methyl]piperazin-1-yl}ethan-1-one.", "Step 3: The final product is obtained by reacting 1-{4-[(piperidin-4-yl)methyl]piperazin-1-yl}ethan-1-one with dihydrochloride to form the dihydrochloride salt form of the compound."] }

CAS RN

2624139-60-0

Molecular Formula

C12H25Cl2N3O

Molecular Weight

298.3

Purity

91

Origin of Product

United States

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